1,4-双(2-丙炔氧基)苯

描述

“1,4-Bis(2-propynyloxy)benzene” is a chemical compound with the molecular formula C12H10O2 . It is a solid substance at 20°C and is sensitive to heat . It is used in research and development . It is also a useful reactant used for the preparation of nano-CeO2 particles that are capped with galactose functionalized pillar .

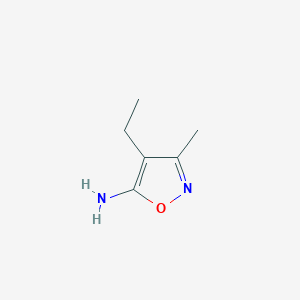

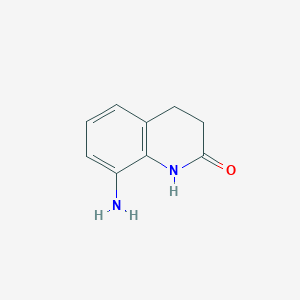

Molecular Structure Analysis

The molecular structure of “1,4-Bis(2-propynyloxy)benzene” consists of a linear tricyclic aromatic ether ring system, an internal 1,4-disubstituted benzene ring, and two propynyloxy substituents . The exact mass of the molecule is 186.068079557 g/mol .

Physical And Chemical Properties Analysis

“1,4-Bis(2-propynyloxy)benzene” is a solid at 20°C . It has a molecular weight of 186.21 g/mol . The compound has a melting point of 48.0 to 52.0°C and a boiling point of 202°C at 28 mmHg .

科学研究应用

Synthesis of Precise Polyisoxazoles

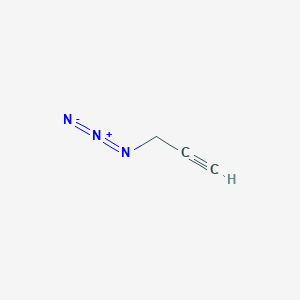

This compound is used in the one-pot synthesis of precise polyisoxazoles through click polymerization. This process involves a copper (I)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which is a key step in creating polymers with specific properties .

Covalent Organic Frameworks (COFs)

1,4-Bis(2-propynyloxy)benzene: serves as a molecular building block in the construction of COFs. These frameworks are extended crystalline structures connected by covalent bonds, showcasing the precision and versatility of covalent chemistry .

Epoxy Resin Toughening

In the field of materials science, this compound contributes to the toughening of epoxy resins. The process involves in situ azide–alkyne polymerization, which enhances the mechanical performance and thermal properties of the resins .

属性

IUPAC Name |

1,4-bis(prop-2-ynoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-3-9-13-11-5-7-12(8-6-11)14-10-4-2/h1-2,5-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCQCPUUPWRQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2-propynyloxy)benzene | |

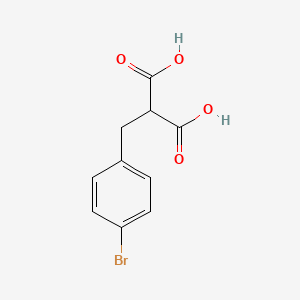

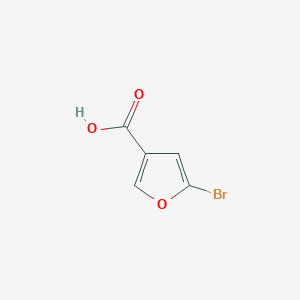

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,4-bis(2-propynyloxy)benzene interact with glycidyl azide polymer (GAP) during the curing process?

A1: 1,4-Bis(2-propynyloxy)benzene acts as a curing agent by reacting with the azide groups present in the GAP polymer. While the exact mechanism is not detailed in the study, the research suggests that the reaction follows first-order kinetics and does not require a catalyst. The reaction likely involves a nucleophilic attack of the azide group on the terminal carbon of the propynyl group, leading to a ring-opening and subsequent polymerization. This curing process results in a cross-linked polymer network with enhanced mechanical properties.

Q2: What are the advantages of using 1,4-bis(2-propynyloxy)benzene as a curing agent compared to conventional isocyanate-based curatives?

A2: The research highlights several advantages of using 1,4-bis(2-propynyloxy)benzene over traditional isocyanate curatives like Desmodur N-100. These advantages include:

- No catalyst required: The curing reaction proceeds efficiently without the need for additional catalysts , simplifying the process and potentially reducing costs.

- Comparable mechanical properties: The study demonstrates that GAP cured with 1,4-bis(2-propynyloxy)benzene exhibits mechanical properties comparable to GAP cured with conventional isocyanate curatives .

Q3: How was 1,4-bis(2-propynyloxy)benzene characterized in the study?

A3: The researchers confirmed the structure and purity of 1,4-bis(2-propynyloxy)benzene using a combination of techniques:

- Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to confirm the presence of characteristic functional groups and analyze the compound's structure .

- Thermal Analysis: Differential Scanning Calorimetry (DSC) was employed to study the thermal properties of the compound, including its melting point and thermal stability .

- Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) were utilized to assess the compound's purity and confirm its molecular weight .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)